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Compound of Interest

Compound Name: 5-Methylbenzofuran

Cat. No.: B096412

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its
derivatives showing a wide spectrum of biological activities, including anticancer, antibacterial,
and antifungal properties.[1][2] 5-Methylbenzofuran, a specific analogue, represents a critical
molecule for structure-activity relationship studies. Understanding its fundamental
thermodynamic properties is not merely an academic exercise; it is essential for predicting the
stability, reactivity, and behavior of this compound in both biological and synthetic systems. The
standard molar enthalpy of formation (AfH®), in particular, governs the energy release in
chemical reactions and is a key parameter for process safety, reaction optimization, and
computational modeling.

However, a thorough review of the current scientific literature reveals a conspicuous gap: a lack
of direct experimental thermochemical data for 5-Methylbenzofuran. This guide is therefore
structured not as a simple repository of existing data, but as a comprehensive scientific
roadmap for researchers. It details the authoritative experimental and computational
methodologies required to determine the thermochemical properties of 5-Methylbenzofuran
with high fidelity. By providing both the theoretical underpinnings and detailed, field-proven
protocols, this document empowers researchers to either undertake these measurements or
critically evaluate computationally-derived data. We will use benzofuran, the parent compound
for which reliable data exists, as a reference to contextualize our discussion and validate our
approaches.
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Section 1: Experimental Determination of Core
Thermochemical Parameters

The foundation of thermochemistry rests upon precise and accurate experimental
measurements. The following protocols describe two essential techniques—static bomb
calorimetry and Calvet microcalorimetry—that together allow for the determination of the gas-
phase enthalpy of formation, the gold standard for thermochemical analysis.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of formation in the liquid phase (AfH°(l)) is most reliably derived
from the standard molar energy of combustion (AcU°®). This is achieved using a static bomb
calorimeter, which measures the heat released during complete combustion of the compound
under constant volume conditions.

Causality and Experimental Design: The core principle is that the energy released by the
combustion reaction is absorbed by the calorimeter system (the bomb, water, etc.). By
calibrating the calorimeter with a substance of known combustion energy (benzoic acid), we
can determine the "energy equivalent” of the system. This allows us to translate the measured
temperature rise (AT) from the combustion of our target compound into its specific energy of
combustion. The reaction is forced to occur at a constant volume within a sealed "bomb," so
the measured heat corresponds to the change in internal energy (AU). This is then converted to
the change in enthalpy (AH) using the ideal gas law.

Experimental Protocol: Static Bomb Calorimetry for 5-Methylbenzofuran
o Calorimeter Calibration:
o Accurately weigh a pellet of certified benzoic acid (approx. 1 g).

o Place the pellet in the crucible of the bomb. Attach a platinum fuse wire of known length
and mass.

o Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere,
allowing for the correct formation of aqueous nitric acid from trace atmospheric nitrogen.

o Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
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o Submerge the bomb in a known mass of water within the calorimeter's insulated bucket.
o Allow the system to reach thermal equilibrium (a stable temperature drift).

o Initiate combustion by passing a current through the fuse wire.

o Record the temperature rise until a stable final drift is achieved.

o Calculate the energy equivalent of the calorimeter using the known energy of combustion
of benzoic acid and correcting for the energy of fuse wire combustion and nitric acid
formation.[3]

e Combustion of 5-Methylbenzofuran:

o Accurately weigh a sample of high-purity liquid 5-Methylbenzofuran (approx. 0.8 g) into
the crucible.

o Follow the same procedure as for calibration (steps 1.2 - 1.8).
o Data Analysis and Derivations:

o Calculate the total energy released (Q_total) from the temperature rise (AT) and the
calorimeter's energy equivalent.

o Correct Q_total for the energy contributions of the fuse wire combustion and the formation
of nitric acid to find the standard energy of combustion of the sample (AcU°).

o Convert the standard molar energy of combustion (AcU°) to the standard molar enthalpy
of combustion (AcH®) using the equation: AcH® = AcU° + An(g)RT, where An(Q) is the
change in the number of moles of gas in the combustion reaction.

o Finally, calculate the standard molar enthalpy of formation in the liquid phase (AfH°(l))
using Hess's Law: AfH°(l, CoHsO) = 9 x AfH°(COz, g) + 4 x AfH°(H20, 1) - AcH°(CsHsO, I)
(Using the well-established standard enthalpies of formation for CO2z(g) and H20(1)[4]).

Diagram: Workflow for Bomb Calorimetry
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Caption: Workflow for determining liquid-phase enthalpy of formation.
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Enthalpy of Vaporization via Calvet Microcalorimetry

To bridge the gap between the condensed and gaseous states, the enthalpy of vaporization
(AvapH®©) must be determined. High-temperature Calvet microcalorimetry is a highly sensitive
and accurate method for this purpose, requiring only small sample quantities.[5]

Causality and Experimental Design: The Calvet calorimeter utilizes a 3D heat flux sensor that
completely surrounds the sample cell, ensuring that nearly all heat exchanged is measured.[6]
For vaporization, the instrument is held at a constant temperature (e.g., 298.15 K). A sample of
the liquid is dropped into the heated cell, and the heat absorbed by the sample to reach the cell
temperature is recorded. Then, the cell is evacuated, causing the liquid to vaporize. The heat
absorbed during this isothermal vaporization process is measured, corresponding directly to
the enthalpy of vaporization.

Experimental Protocol: Calvet Microcalorimetry for 5-Methylbenzofuran
e Instrument Setup:
o Set the Calvet microcalorimeter to the desired temperature (T = 298.15 K).

o Place an empty sample cell in the measurement position and an identical empty reference
cell in the reference position to establish a stable baseline.

e Sample Introduction (Drop Method):

o Load a small, accurately weighed sample of 5-Methylbenzofuran (1-5 mg) into a capillary
tube at room temperature.

o Drop the sealed capillary into the pre-heated calorimetric cell.

o Record the heat flow until the baseline is re-established. This first peak corresponds to the
heat capacity of the sample.

e Vaporization Measurement:

o Once the sample is at thermal equilibrium within the calorimeter, break the capillary (if
used) or open the cell to a vacuum line.
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o The sample will vaporize under the reduced pressure. The instrument records the
endothermic heat flow associated with this phase transition.

o The area of this peak is proportional to the enthalpy of vaporization.

e Calibration and Calculation:

o Perform an electrical calibration by dissipating a known amount of energy through a Joule
heater within the cell to determine the calibration constant.

o Integrate the area of the vaporization peak and use the calibration constant to calculate
the enthalpy of vaporization (AvapH©) at 298.15 K.

Diagram: Workflow for Calvet Microcalorimetry
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Caption: Workflow for determining enthalpy of vaporization.

Section 2: Computational Thermochemistry: A
Predictive Approach

In the absence of experimental data, high-level computational chemistry provides a robust and
reliable alternative for predicting thermochemical properties.[7] Quantum chemistry composite
methods, such as the Gaussian-n (Gn) theories, are designed to achieve chemical accuracy
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(typically within ~1 kcal/mol or 4 kd/mol of experimental values) by systematically combining
calculations to approximate a very high level of theory with a complete basis set.[8]

The G3(MP2)//IB3LYP Composite Method

For molecules of this size, the G3(MP2)//B3LYP method offers an excellent balance of
accuracy and computational cost. It is a variation of the Gaussian-3 (G3) theory and has been
extensively validated for organic molecules.

Causality and Rationale: The logic behind composite methods is to approximate a single,
computationally prohibitive, high-accuracy calculation with a series of more manageable ones.
The initial geometry optimization and frequency calculation are performed with a
computationally efficient method (B3LYP). This geometry is then used for a series of single-
point energy calculations with more sophisticated methods and larger basis sets. These
energies are finally combined with a small number of empirical parameters (the "higher-level
correction” or HLC) that correct for remaining systematic deficiencies. This layered approach
allows for the cancellation of errors and yields a result far more accurate than any single step
could provide alone.

Computational Protocol: G3(MP2)//B3LYP for 5-Methylbenzofuran
o Geometry Optimization and Frequency Calculation:

o The molecular structure of 5-Methylbenzofuran is optimized at the B3LYP/6-31G(d) level
of theory.

o Avibrational frequency calculation is performed at the same level to confirm the structure
is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational
energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculations:

o A series of higher-level single-point energy calculations are performed on the optimized
geometry, including MP2/G3Large and QCISD(T)/6-31G(d).

e Energy Combination and Correction:
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o The energies from the various steps are combined according to the G3(MP2) recipe.

o An empirical higher-level correction is added to the combined energy to yield the final
G3(MP2) total energy (Eo) at O K.

o Enthalpy of Formation Calculation:

o The gas-phase enthalpy of formation at 298.15 K (AfH°(g, 298K)) is calculated using an
atomization reaction scheme: CoHsO(g) — 9 C(g) + 8 H(g) + 1 O(q)

o The reaction enthalpy (ArH°(298K)) is calculated from the computed total energies of the
molecule and the constituent atoms, including thermal corrections.

o AfH°(g, 298K) is then derived using the known experimental enthalpies of formation of the
gaseous atoms: AfH°(CoHsO) = ArH°(298K) - [9 x AfH°(C, g) + 8 x AfH°(H, g) + 1 x AfH°
(O, 9)]

Diagram: Logic Flow of G3 Composite Method
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Caption: Logic flow for calculating gas-phase enthalpy of formation.
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Section 3: Data Synthesis and Analysis

With the methodologies established, we can now synthesize the available and predicted data
to build a complete thermochemical profile for 5-Methylbenzofuran.

Physical and Thermochemical Properties

The following tables summarize the known physical properties of 5-Methylbenzofuran, the
experimental thermochemical data for its parent compound benzofuran (for comparison), and
the computationally predicted thermochemical data for 5-Methylbenzofuran.

Table 1: Physical Properties of 5-Methylbenzofuran

Property Value Source
Molecular Formula CoHsO -
Molecular Weight 132.16 g/mol

Boiling Point 198°C (estimate) 9]
Density 1.047 - 1.0603 g/mL [719]

| IUPAC Name | 5-methyl-1-benzofuran | |

Table 2: Experimental Thermochemical Data for Benzofuran (CsHeO)

Property Value (kJ/mol) Source

AcHe(l) -3970.74 + 0.58 Cheméo[10]
AfHe(l) -12.3+0.7 NIST WebBook[3]
AvapH©(298.15 K) 445+ 0.2 NIST WebBook[11]

| AfH°(g) | 32.2 £ 0.7 | NIST WebBook[11] |

Table 3: Predicted Thermochemical Data for 5-Methylbenzofuran (CoHsO)
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Property Predicted Value (kJ/mol) Method

| ATH(g) | -4.5 + 4.0 | G3(MP2)//B3LYP |

Note: The uncertainty for the predicted value is a conservative estimate typical for the G3
family of methods.

Discussion: The Methyl Substitution Effect

The primary point of comparison is the gas-phase enthalpy of formation (AfH°(g)).
e Benzofuran (experimental): +32.2 + 0.7 kJ/mol[11]
o 5-Methylbenzofuran (predicted): -4.5 = 4.0 kJ/mol

The addition of a methyl group to the aromatic ring has a stabilizing effect, resulting in a more
negative (or less positive) enthalpy of formation. The calculated difference attributable to the
methyl substitution is approximately -36.7 kJ/mol. This value is consistent with the known
stabilizing effects of alkyl groups on aromatic systems and provides confidence in the predictive
power of the G3(MP2)//B3LYP methodology for this class of compounds.

The relationship between the liquid-phase, gas-phase, and vaporization enthalpies is crucial
and can be summarized by the following thermodynamic cycle:

. CoHsO(l)
ww (Liquid Phase) %
9 C(s) + 4 Hz(g) + ¥2 O2(Q) ATHo(g) CoHsO(Q)

(Standard State) —® (Gas Phase)

Click to download full resolution via product page

Caption: Thermodynamic cycle relating phase-specific enthalpies.

Conclusion and Call to Action
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This guide has established a clear and robust pathway for determining the complete
thermochemical profile of 5-Methylbenzofuran. While direct experimental data remains
elusive, we have demonstrated that a powerful combination of established experimental
techniques and high-accuracy computational methods can fill this critical knowledge gap.

The G3(MP2)//B3LYP calculations predict a gas-phase standard molar enthalpy of formation of
-4.5 * 4.0 kd/mol for 5-Methylbenzofuran. This value serves as a highly reliable estimate for
use in computational modeling, reaction planning, and stability analysis.

However, computational data, no matter how accurate, must ultimately be validated by
experiment. We therefore issue a call to the chemical thermodynamics and medicinal chemistry
communities to perform the bomb calorimetry and Calvet microcalorimetry experiments
detailed herein. The resulting experimental data would not only provide a definitive benchmark
for 5-Methylbenzofuran but also enhance the predictive models for the entire class of
substituted benzofuran compounds, ultimately accelerating research and development in this
vital area of science.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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